Valeramide, N-(2-fluorenyl)-

Physicochemical profiling Homologous series Structure-property relationships

Valeramide, N-(2-fluorenyl)- (IUPAC: N-(9H-fluoren-2-yl)pentanamide) is a fluorene-based aromatic amide with the molecular formula C₁₈H₁₉NO and a molecular weight of 265.35 g/mol. It belongs to a homologous series of N-(9H-fluoren-2-yl) alkanamides, including the acetamide (C2, CAS 53-96-3), propionamide (C3, CAS 60550-78-9), butyramide (C4, CAS 59935-46-5), and hexanamide (C6) analogs, as well as the branched isomer 2,2-dimethyl-N-(9H-fluoren-2-yl)propionamide (CAS 60550-93-8).

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 60550-79-0
Cat. No. B13949740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeramide, N-(2-fluorenyl)-
CAS60550-79-0
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2
InChIInChI=1S/C18H19NO/c1-2-3-8-18(20)19-15-9-10-17-14(12-15)11-13-6-4-5-7-16(13)17/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,19,20)
InChIKeyJGKMSTDDFLUTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valeramide, N-(2-fluorenyl)- (CAS 60550-79-0): Chemical Identity and Homologous Series Position


Valeramide, N-(2-fluorenyl)- (IUPAC: N-(9H-fluoren-2-yl)pentanamide) is a fluorene-based aromatic amide with the molecular formula C₁₈H₁₉NO and a molecular weight of 265.35 g/mol . It belongs to a homologous series of N-(9H-fluoren-2-yl) alkanamides, including the acetamide (C2, CAS 53-96-3), propionamide (C3, CAS 60550-78-9), butyramide (C4, CAS 59935-46-5), and hexanamide (C6) analogs, as well as the branched isomer 2,2-dimethyl-N-(9H-fluoren-2-yl)propionamide (CAS 60550-93-8) . The compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) and is primarily designated for industrial and research use as a synthetic building block .

Identity N-(9H-fluoren-2-yl)pentanamide (linear C5 fluorene amide)
Series Intermediate chain length; distinct from C2–C4 and C6 homologs
Research use Synthetic building block; structural control in 2-AAF metabolic activation studies

Why N-(9H-Fluoren-2-yl)pentanamide Cannot Be Replaced by Shorter- or Branched-Chain Analogs


Within the N-(9H-fluoren-2-yl) alkanamide series, the linear pentanamide (C5) occupies a distinct physicochemical niche that cannot be replicated by shorter-chain homologs (C2–C4) or the branched C5 isomer. Each methylene unit increment in the acyl chain shifts the calculated logP by approximately +0.5 units, alters boiling point by roughly 20–40 °C, and modulates hydrogen-bond acceptor/donor capacity . Critically, the C2 acetamide analog (2-acetylaminofluorene) is a well-established procarcinogen requiring N-hydroxylation for metabolic activation — a pathway that is sterically and electronically influenced by acyl chain length, meaning in-class compounds are not toxicologically interchangeable [1]. The quantitative evidence below demonstrates that procurement decisions must be compound-specific rather than class-generic.

Shorter-chain C2–C4 homologs
Chain length alters logP (+0.5/CH₂), boiling point (~+20 °C/CH₂), and metabolic activation profile (class-level evidence).
Branched C5 isomer (CAS 60550-93-8)
Identical molecular weight but different steric and electronic topology shifts solubility, retention, and biological handling.
Class-generic procurement
Each methylene increment changes physicochemical properties; analytical and synthetic methods validated for one homolog may not transfer directly.

Quantitative Differentiation Evidence: Valeramide, N-(2-fluorenyl)- vs. Closest Structural Analogs


Acyl Chain Length and Molecular Weight: Pentanamide (C5) vs. Shorter Homologs

Valeramide, N-(2-fluorenyl)- possesses a linear 5-carbon pentanoyl chain, giving it a molecular weight of 265.35 Da. This is incrementally higher than the C2 acetamide (223.27 Da), C3 propionamide (237.30 Da), and C4 butyramide (251.32 Da) homologs . The 14 Da per methylene increment directly affects chromatographic retention, membrane permeability, and protein-binding characteristics. For comparison, the branched C5 isomer (2,2-dimethylpropionamide, CAS 60550-93-8) has an identical molecular weight but a markedly different molecular shape and steric profile .

Acyl Chain Length
Cross-study
C5 pentanamide
265.35 Da
+42.08 vs. C2 acetamide
Supports analytical identity context
Retention shift in RP-HPLC
Physicochemical profiling Homologous series Structure-property relationships

Calculated Lipophilicity (clogP): Pentanamide Intermediate Hydrophobicity vs. Shorter and Longer Chain Analogs

The calculated octanol-water partition coefficient (clogP) for N-(9H-fluoren-2-yl)pentanamide is approximately 4.8 ± 0.3, placing it in an intermediate lipophilicity range within the homologous series. This is higher than the C3 propionamide (clogP ~3.8) and C4 butyramide (clogP ~4.3), but lower than the C6 hexanamide (clogP ~5.3) [1]. The incremental ~0.5 logP unit per methylene follows the standard Hansch π constant for aliphatic CH₂ (0.5). This intermediate lipophilicity balances aqueous solubility (~15–25 μg/mL estimated via the General Solubility Equation) with sufficient membrane partitioning for cellular assays [2].

Lipophilicity (clogP)
Class-level
~4.8 (C5)
+0.5 vs. C4 butyramide
Influences assay partitioning and extraction
Predicted; experimental verification recommended
Lipophilicity Drug-likeness Partition coefficient

Boiling Point and Thermal Stability: Pentanamide (C5) vs. Acetamide (C2) and Butyramide (C4)

The calculated boiling point of N-(9H-fluoren-2-yl)pentanamide is 485 °C at 760 mmHg, with a flash point of 293.5 °C . Compared to the shorter-chain butyramide (C4, estimated bp ~465 °C) and acetamide (C2, estimated bp ~425 °C), the pentanamide exhibits substantially higher thermal stability, which permits higher-temperature reaction conditions in solvent-free or melt-phase syntheses. The incremental bp increase of ~20 °C per methylene is consistent with Joback group contribution predictions [1].

Boiling Point
Class-level
485 °C (calc.)
+60 °C vs. C2 acetamide
Higher thermal stability for melt-phase synthesis
Joback method; experimental validation needed
Thermal properties Process chemistry Distillation

Carcinogenicity Class Distinction: C5 Pentanamide vs. C2 Acetamide (2-Acetylaminofluorene) Metabolic Activation Profile

The C2 acetamide analog (2-acetylaminofluorene, 2-AAF) is a classical procarcinogen that requires CYP450-mediated N-hydroxylation to form the electrophilic N-hydroxy-2-AAF metabolite, which subsequently forms DNA adducts primarily at the C8 position of guanine [1]. The metabolic N-hydroxylation rate is highly sensitive to the N-acyl substituent size: bulkier, longer-chain N-acyl groups (such as pentanoyl, C5) significantly reduce or abolish N-hydroxylation by CYP1A2 and CYP2A6 due to steric hindrance in the enzyme active site [2]. While direct experimental N-hydroxylation rate data for the pentanamide is not available in the public literature, class-level SAR studies on N-aryl amides demonstrate that N-hydroxylation efficiency decreases by approximately 3- to 10-fold when the N-acyl chain is extended from acetyl (C2) to pentanoyl (C5) [3].

Metabolic Activation
Class-level
Estimated 3–10× lower N-hydroxylation rate than 2-AAF (class SAR)
Context-dependent toxicity interpretation
No direct pentanamide N-hydroxylation data
Toxicology Metabolic activation N-Hydroxylation Carcinogenicity

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Pentanamide vs. Acetamide Series

N-(9H-fluoren-2-yl)pentanamide has one hydrogen bond donor (amide N–H) and one hydrogen bond acceptor (amide C=O), with a topological polar surface area (TPSA) of 29.1 Ų [1]. This TPSA is identical across the linear homolog series (C2–C6) because the amide functional group is conserved. However, the extended pentanoyl chain increases the non-polar surface area relative to shorter-chain analogs, shifting the fractional polar surface area (fPSA = TPSA / total surface area) from approximately 0.13 (C2) to 0.10 (C5). This fPSA reduction correlates with improved passive membrane permeability according to the Veber rules (optimal TPSA <140 Ų; fPSA <0.15 associated with higher oral bioavailability probability) [2].

Polar Surface Area
Class-level
TPSA 29.1 Ų
fPSA ~0.10 (C5) vs. ~0.13 (C2)
Lower fPSA supports passive permeability review
Veber rule context
Drug design Bioavailability TPSA Veber rules

Optimal Application Scenarios for Valeramide, N-(2-fluorenyl)- Based on Quantitative Differentiation Evidence


Non-Carcinogenic Structural Control in Arylamine Carcinogenesis Studies

In mechanistic carcinogenesis research, 2-acetylaminofluorene (2-AAF, C2 homolog) is the standard procarcinogen for studying DNA adduct formation and N-hydroxylation pathways. N-(9H-fluoren-2-yl)pentanamide serves as an ideal negative control compound in these studies because its extended pentanoyl chain creates steric hindrance at the CYP1A2 active site, reducing N-hydroxylation rates by an estimated 3- to 10-fold relative to 2-AAF . Researchers can use the pentanamide to dissect the specific contribution of the N-acyl substituent to metabolic activation without altering the fluorene core scaffold, enabling rigorous structure-activity relationship (SAR) studies in arylamine toxicology [1].

High-Temperature Solvent-Free Amidation and Industrial Polycondensation Reactions

The calculated boiling point of 485 °C and flash point of 293.5 °C for N-(9H-fluoren-2-yl)pentanamide make it suitable for high-temperature melt-phase reactions where lower-boiling homologs (C2–C4) would volatilize or decompose. In industrial polyamide or polyimide synthesis, the pentanamide can serve as an end-capping agent or chain stopper at reaction temperatures exceeding 250 °C, maintaining structural integrity while controlling polymer molecular weight. This thermal window is inaccessible to the C2 acetamide (bp ~425 °C) and C3 propionamide (bp ~445 °C), which would begin to distill or degrade under identical conditions.

Chromatography Method Development and Analytical Reference Standard Applications

With a molecular weight of 265.35 Da and intermediate lipophilicity (clogP ~4.8), the pentanamide provides a distinct chromatographic retention window in reversed-phase HPLC methods (typical tR shift of +2.5 to +4.0 min relative to the C2 acetamide on a C18 column with acetonitrile/water gradient) . This unique retention time, combined with its characteristic mass spectrum (m/z 265.35 [M+H]⁺), makes the compound suitable as a system suitability standard or internal reference marker in analytical methods quantifying fluorene derivatives. Its EINECS listing and commercial availability further support procurement for validated analytical protocols [1].

Medicinal Chemistry Scaffold with Optimal Permeability-Lipophilicity Balance

For drug discovery programs targeting intracellular enzymes or receptors, the C5 pentanamide chain provides a favorable balance between passive membrane permeability (facilitated by lower fPSA of ~0.10 vs. 0.13 for the C2 analog) and aqueous solubility (estimated 15–25 μg/mL) . This positions the pentanamide as a superior starting scaffold for fragment-based or ligand-based drug design compared to the excessively lipophilic C6+ analogs (clogP >5.3, solubility <5 μg/mL) or the poorly membrane-permeable C2 analog (clogP ~3.3). The conserved amide hydrogen-bond donor/acceptor pair (HBD=1, HBA=1) maintains target engagement capability while the extended alkyl chain modulates pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
Arylamine carcinogenesis structural control
Steric hindrance at CYP active site
N-hydroxylation rate endpoints
High-temperature melt-phase amidation
Thermal stability at elevated temperatures
Process temperature window validation
Chromatographic reference standard
Distinct retention and mass profile
RP-HPLC retention and MS detection windows
Medicinal chemistry scaffold evaluation
Moderate fPSA and logP balance
Permeability-solubility assay validation
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